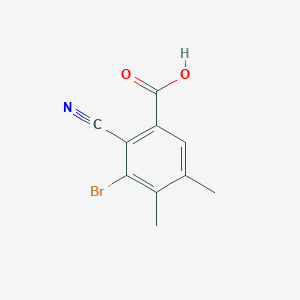
Diethyl 5,6-dichloropyrazine-2,3-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 5,6-dichloropyrazine-2,3-dicarboxylate is a chemical compound belonging to the pyrazine family It is characterized by the presence of two chlorine atoms and two ester groups attached to a pyrazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 5,6-dichloropyrazine-2,3-dicarboxylate typically involves the reaction of 5,6-dichloropyrazine-2,3-dicarboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
Diethyl 5,6-dichloropyrazine-2,3-dicarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acids.
Oxidation and Reduction: The pyrazine ring can undergo redox reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Hydrolysis: Acidic or basic conditions can be used, with reagents such as hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride can be employed.
Major Products
Substitution Reactions: Products include substituted pyrazine derivatives.
Hydrolysis: The major products are 5,6-dichloropyrazine-2,3-dicarboxylic acid and ethanol.
Oxidation and Reduction: Products depend on the specific reagents and conditions used.
科学的研究の応用
Diethyl 5,6-dichloropyrazine-2,3-dicarboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting pyrazine-based scaffolds.
Materials Science: The compound is used in the development of advanced materials, including polymers and coordination complexes.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active pyrazine derivatives.
Industrial Applications: The compound is used as an intermediate in the synthesis of agrochemicals and dyes.
作用機序
The mechanism of action of diethyl 5,6-dichloropyrazine-2,3-dicarboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The presence of chlorine atoms and ester groups can influence its reactivity and interaction with biological targets.
類似化合物との比較
Similar Compounds
- Dimethyl 5,6-dichloropyrazine-2,3-dicarboxylate
- 5,6-Dichloropyrazine-2,3-dicarboxylic acid
- 5,6-Dichloropyrazine-2,3-dicarbonitrile
Uniqueness
Diethyl 5,6-dichloropyrazine-2,3-dicarboxylate is unique due to its ester groups, which can be hydrolyzed to yield carboxylic acids, providing versatility in chemical synthesis. Additionally, the presence of chlorine atoms enhances its reactivity in substitution reactions, making it a valuable intermediate in organic synthesis.
特性
IUPAC Name |
diethyl 5,6-dichloropyrazine-2,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2N2O4/c1-3-17-9(15)5-6(10(16)18-4-2)14-8(12)7(11)13-5/h3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPFGVCFLGPXINE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C(=N1)Cl)Cl)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Iodo-5-phenylimidazo[1,2-a]pyridine](/img/structure/B13661063.png)


![Methyl 5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate](/img/structure/B13661084.png)

![4-(7-Methoxyimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B13661089.png)

![9-Methoxy-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one](/img/structure/B13661106.png)




